6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline
Overview
Description
“6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline” is a chemical compound likely used in laboratory settings . It seems to be related to other benzyloxy compounds, which are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzyloxy compounds are often synthesized through various methods, including condensation reactions .Chemical Reactions Analysis
Benzyloxy compounds are often used in Suzuki–Miyaura coupling, a type of cross-coupling reaction used in organic synthesis . They can also undergo protodeboronation, a reaction that removes a boron group .Scientific Research Applications
Antifungal Properties
6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their potential antifungal properties. These compounds showed notable activity against clinically important fungi, including yeasts and dermatophytes. The elimination of the benzyl group and the introduction of a hydroxyl group in the 4-aryl substituent significantly improved antifungal activity. This suggests potential applications in developing new antifungal agents (Bohórquez et al., 2015).
Ocular Hypotensive Action
A study on tetrahydroquinoline analogs, including this compound, showed that these compounds have ocular hypotensive actions. This implies their potential use in treatments for conditions like glaucoma. The study highlights the importance of physicochemical properties in determining the effectiveness of these compounds in penetrating the cornea and exerting pharmacological actions (Pamulapati & Schoenwald, 2011).
Stereochemical and Catalytic Applications
The stereochemical properties of this compound derivatives have been extensively studied. This includes research on their synthesis and applications in catalysis. These studies contribute to a better understanding of the stereochemical characteristics of these compounds and their potential applications in organic synthesis and pharmaceutical research (Chakka et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that benzyloxy compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the benzyloxy group may participate in the reaction by undergoing oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
It is known that the sm cross-coupling reaction, in which benzyloxy compounds often participate, is a key reaction in the synthesis of various organic compounds .
Pharmacokinetics
It is known that benzyloxy compounds are often used in the synthesis of various organic compounds, suggesting that their bioavailability may depend on the specific compound and the conditions under which it is used .
Result of Action
It is known that benzyloxy compounds are often used in the synthesis of various organic compounds, suggesting that their action may result in the formation of new carbon–carbon bonds .
Action Environment
It is known that the sm cross-coupling reaction, in which benzyloxy compounds often participate, is tolerant to a variety of reaction conditions .
Properties
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-3,5-6,8-9,11,17H,4,7,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBAIGFSRDHPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75893-80-0 | |
Record name | 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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